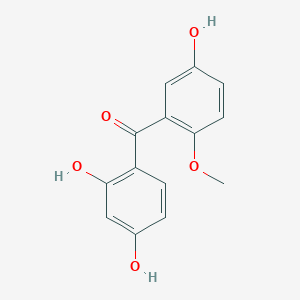
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone is a chemical compound with the molecular formula C14H12O5 It is known for its unique structure, which includes two phenolic rings connected by a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone can be achieved through several methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method involves the Fries rearrangement, which requires the use of acyl chlorides and Lewis acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
化学反应分析
Types of Reactions
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
科学研究应用
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and UV stabilizers
作用机制
The mechanism of action of (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone involves its interaction with molecular targets and pathways. The compound’s phenolic groups can participate in hydrogen bonding and electron transfer processes, which are crucial for its biological activity. It can inhibit certain enzymes and modulate signaling pathways, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
Benzophenone: Similar in structure but lacks the hydroxyl and methoxy groups.
(2,4-Dihydroxyphenyl)phenylmethanone: Similar but without the methoxy group.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains additional methoxy groups
Uniqueness
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
61227-15-4 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC 名称 |
(2,4-dihydroxyphenyl)-(5-hydroxy-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-13-5-3-8(15)6-11(13)14(18)10-4-2-9(16)7-12(10)17/h2-7,15-17H,1H3 |
InChI 键 |
UWFZFDNOIQIGRD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


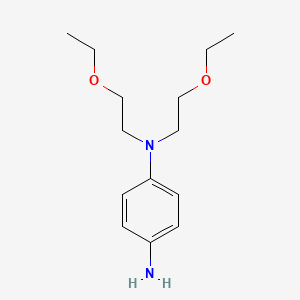
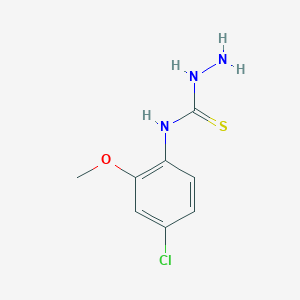

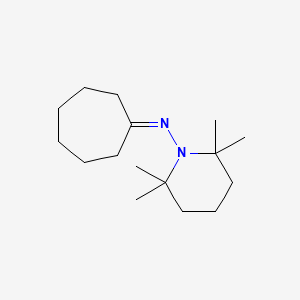
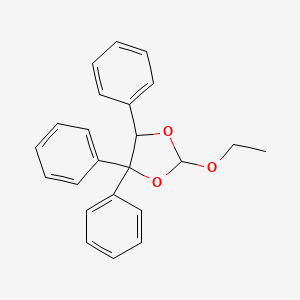
![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
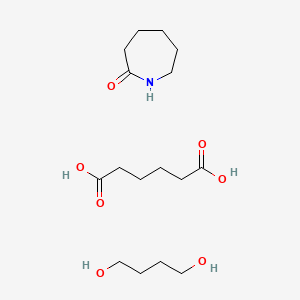
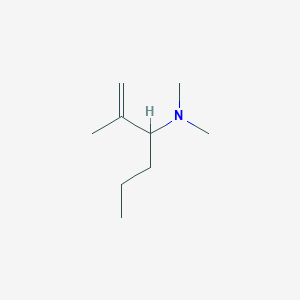

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

